molecular formula C20H19ClN2O2 B10988811 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Cat. No.: B10988811
M. Wt: 354.8 g/mol
InChI Key: RZZCFOSPCRTZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Fischer Indole Synthesis: One method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.

    • Industrial production methods may vary, but this compound can be synthesized through multistep processes involving key intermediates.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including electrophilic substitution due to the π-electron delocalization in the indole ring.

      Common Reagents: Reagents like Lewis acids, bases, and oxidizing agents are often employed.

      Major Products: These reactions can lead to diverse products, such as substituted indoles or fused heterocycles.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antiviral, anti-inflammatory, anticancer, or antidiabetic agent.

      Chemistry: Explore its reactivity in synthetic transformations.

      Biology: Study its impact on cellular processes.

      Industry: Assess its use in drug development or materials science.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other indole derivatives.

      Similar Compounds: Explore related compounds, such as tryptophan, indole-3-acetic acid, and other indole-based drugs.

    Properties

    Molecular Formula

    C20H19ClN2O2

    Molecular Weight

    354.8 g/mol

    IUPAC Name

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

    InChI

    InChI=1S/C20H19ClN2O2/c21-16-3-4-18-17(11-16)15(12-23-18)5-7-22-20(24)10-13-1-2-14-6-8-25-19(14)9-13/h1-4,9,11-12,23H,5-8,10H2,(H,22,24)

    InChI Key

    RZZCFOSPCRTZGJ-UHFFFAOYSA-N

    Canonical SMILES

    C1COC2=C1C=CC(=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.